Enlicitide chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Enlicitide chloride is synthesized through a series of complex organic reactions. The synthesis involves the formation of a macrocyclic peptide structure, which is achieved through peptide bond formation and cyclization reactions. The process typically includes the use of protecting groups to ensure selective reactions at specific sites. The final product is obtained through purification techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: Enlicitide chloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may yield reduced peptides .
Scientific Research Applications
Enlicitide chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and macrocyclic peptide structures.
Biology: It is used to study protein-protein interactions and the role of PCSK9 in cholesterol metabolism.
Medicine: It is being investigated as a potential treatment for hypercholesterolemia and related cardiovascular diseases.
Mechanism of Action
Enlicitide chloride exerts its effects by binding to specific receptors on the surface of immune cells, thereby modulating their activity. Specifically, it targets the G-protein coupled receptor (GPCR) family, which plays a pivotal role in cellular signaling pathways. By binding to these receptors, this compound influences downstream signaling cascades that govern immune cell behavior. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in immune and inflammatory responses .
Comparison with Similar Compounds
Enlicitide chloride is unique due to its high affinity for PCSK9 and its ability to significantly reduce low-density lipoprotein cholesterol (LDL-C) levels. Similar compounds include:
Evolocumab: Another PCSK9 inhibitor used to lower cholesterol levels.
Alirocumab: A monoclonal antibody that inhibits PCSK9 and is used to treat hypercholesterolemia.
Inclisiran: A small interfering RNA (siRNA) that targets PCSK9 mRNA, reducing its expression and lowering cholesterol levels.
This compound stands out due to its oral bioavailability and potential for use as a convenient, non-injectable treatment option for hypercholesterolemia.
Properties
CAS No. |
2407527-16-4 |
---|---|
Molecular Formula |
C82H110ClFN14O15 |
Molecular Weight |
1586.3 g/mol |
IUPAC Name |
[6-[[(11S,17S,20S,23S,27S,39S,42S,63S,66R)-47-fluoro-20-[(1R)-1-hydroxyethyl]-17-[(4-methoxyphenyl)methyl]-11,63-dimethyl-10,16,19,22,30,40,58,61,64,67,70-undecaoxo-28-oxa-1,9,15,18,21,24,31,41,51,62,65,68-dodecazanonacyclo[37.18.11.23,6.124,42.133,37.144,51.011,15.023,27.045,50]triheptaconta-3(73),4,6(72),33,35,37(71),44(69),45(50),46,48-decaen-66-yl]methylamino]-6-oxohexyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C82H109FN14O15.ClH/c1-51-74(103)91-65(47-86-68(99)19-11-10-14-40-97(4,5)6)76(105)88-62-43-56-17-15-18-57(41-56)46-85-70(101)50-112-67-33-39-95-73(67)78(107)92-72(52(2)98)77(106)90-63(42-54-24-27-60(111-7)28-25-54)80(109)96-38-16-34-82(96,3)81(110)84-35-32-53-20-22-55(23-21-53)48-94(71(102)31-30-69(100)87-51)37-13-9-8-12-36-93-49-58(44-64(79(95)108)89-75(62)104)61-45-59(83)26-29-66(61)93;/h15,17-18,20-29,41,45,49,51-52,62-65,67,72-73,98H,8-14,16,19,30-40,42-44,46-48,50H2,1-7H3,(H8-,84,85,86,87,88,89,90,91,92,99,100,101,103,104,105,106,107,110);1H/t51-,52+,62-,63-,64-,65+,67-,72-,73-,82-;/m0./s1 |
InChI Key |
CLOLWQCFULXMAR-QQCDJELVSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CO[C@H]4CCN5[C@@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N6CCC[C@]6(C(=O)NCCC7=CC=C(CN(CCCCCCN8C=C(C[C@@H](C5=O)NC2=O)C9=C8C=CC(=C9)F)C(=O)CCC(=O)N1)C=C7)C)CC1=CC=C(C=C1)OC)[C@@H](C)O)CNC(=O)CCCCC[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)COC4CCN5C4C(=O)NC(C(=O)NC(C(=O)N6CCCC6(C(=O)NCCC7=CC=C(CN(CCCCCCN8C=C(CC(C5=O)NC2=O)C9=C8C=CC(=C9)F)C(=O)CCC(=O)N1)C=C7)C)CC1=CC=C(C=C1)OC)C(C)O)CNC(=O)CCCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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